molecular formula C21H17ClN4O4S B2604805 6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1031980-88-7

6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No.: B2604805
CAS No.: 1031980-88-7
M. Wt: 456.9
InChI Key: QUXAAJNDBHCOMA-UHFFFAOYSA-N
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Description

6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a complex organic compound featuring a quinazolinone core fused with a dioxole ring, and substituted with a chlorophenyl oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dioxole Ring: The dioxole ring is introduced through a cyclization reaction involving appropriate diol precursors and dehydrating agents.

    Attachment of the Oxadiazole Moiety: The 1,2,4-oxadiazole ring is formed by the cyclization of acyl hydrazides with nitriles under acidic conditions.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicinal chemistry, the compound could be a lead compound for drug development. Its multiple functional groups provide various sites for modification to enhance biological activity and selectivity.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole moiety could be involved in hydrogen bonding or π-π interactions with biological targets, while the quinazolinone core might interact with DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-quinazolin-8(7H)-one
  • 7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
  • 3-(3-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one stands out due to its combination of a quinazolinone core with a dioxole ring and an oxadiazole moiety. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4S/c1-2-6-26-20(27)14-8-16-17(29-11-28-16)9-15(14)23-21(26)31-10-18-24-19(25-30-18)12-4-3-5-13(22)7-12/h3-5,7-9H,2,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXAAJNDBHCOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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